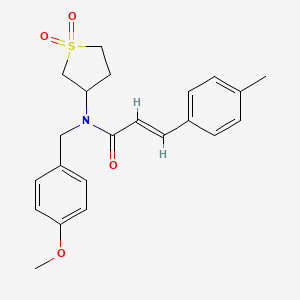
(5Z)-5-(2,5-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5Z)-5-(2,5-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: (5Z)-5-(2,5-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one
This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its intriguing structure suggests potential biological activity.
Méthodes De Préparation
Synthetic Routes:
-
Knoevenagel Condensation
- React 2,5-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base (e.g., piperidine) to form the Schiff base.
- Cyclize the Schiff base with thioglycolic acid or its derivatives to yield the thiazolidinone ring.
-
Industrial Production
- While not commonly produced industrially, research laboratories synthesize this compound using the methods mentioned above.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The thiazolidinone ring can undergo oxidation at the sulfur atom.
Reduction: Reduction of the imine double bond in the Schiff base.
Substitution: Substitution reactions at the benzylidene carbon or the furan ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl).
Major Products:
- Oxidation: Sulfone derivatives.
- Reduction: The reduced Schiff base.
- Substitution: Various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigated for potential antitumor, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used as a probe to study thiazolidinone-based compounds’ effects on cellular processes.
Industry: Limited applications due to its complex synthesis.
Mécanisme D'action
Targets: Likely interacts with enzymes or receptors due to its structural resemblance to natural products.
Pathways: Further research needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other thiazolidinones, such as 2-thioxo-4-thiazolidinones, exhibit similar reactivity.
Uniqueness: The furan-2-ylmethyl substituent sets it apart from simpler analogs.
Propriétés
Formule moléculaire |
C17H15NO4S2 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15NO4S2/c1-20-12-5-6-14(21-2)11(8-12)9-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h3-9H,10H2,1-2H3/b15-9- |
Clé InChI |
TZZKIRMXMQSYQS-DHDCSXOGSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135947.png)
}-N-naphthylaceta mide](/img/structure/B12135950.png)
![N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135951.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135958.png)
![3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12135965.png)
![(2Z)-2-(4-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135974.png)

![N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B12135986.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12135991.png)
![2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide](/img/structure/B12135992.png)

![N-[4-(dimethylamino)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12135999.png)
![3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136000.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136008.png)
